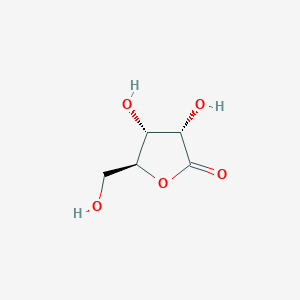

L-ribono-1,4-lactone

Vue d'ensemble

Description

L-ribono-1,4-lactone is a monosaccharide carbohydrate beta-lactone . It can function as a reagent and is a building block in chiral acrylics, cyclopentenones, and oxabicyclic systems . It is also used in the synthesis of many diverse nucleoside analogues .

Synthesis Analysis

Aldonolactones, including L-ribono-1,4-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis

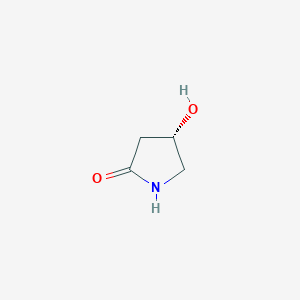

The L-ribono-1,4-lactone molecule contains a total of 18 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis

A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized to catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate and L-arabino-1,4-lactone-5-phosphate .Physical And Chemical Properties Analysis

The L-ribono-1,4-lactone molecule consists of 8 Hydrogen atom(s), 5 Carbon atom(s) and 5 Oxygen atom(s) - a total of 18 atom(s). The molecular weight of L-ribono-1,4-lactone is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Applications De Recherche Scientifique

Synthesis of C-Nucleosides

L-ribono-1,4-lactone is an essential building block in the synthesis of C-Nucleosides . Nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their antiviral activity . The COVID-19 global pandemic, indeed, spread light on the antiviral drug Remdesivir, an adenine C-nucleoside analogue .

Use of Benzylidene Protecting Group

The use of benzylidene as a ribonolactone protecting group is useful in the synthesis of C-purine nucleosides analogues . A detailed 1D and 2D NMR structural study of the obtained compounds under different reaction conditions is presented .

Structural Assignments for O-benzylidene-D-ribono-1,4-lactones

Structural assignments for O-benzylidene-D-ribono-1,4-lactones were achieved using conventional NMR/n.O.e. techniques . The observed correlation between H-3 and H-4 is characteristic for D-ribono-1,5-lactones, but not for D-ribono-1,4-lactones .

Synthesis of Bioactive Compounds and Natural Products

Carbohydrate lactones have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . They constitute a valuable family of synthons for diverse types of transformations .

Synthesis of Aldonolactones

Aldonolactones are commercially available at low cost, when compared to most of the common monosaccharides . They are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine .

Synthesis of L-lyxono-1,4-lactone Derivative

The synthesis of the l-lyxono-1,4-lactone derivative was accomplished starting from d-ribono-1,4-lactone . The 5-O-tosyl derivative was treated with the potassium salt of benzyl alcohol to give the epoxy benzyl ester, furnishing directly on catalytic hydrogenation the target compound in 44% yield .

Mécanisme D'action

Target of Action

L-ribono-1,4-lactone is a type of carbohydrate-based lactone . It is known to interact with enzymes from the amidohydrolase superfamily, such as BmulJ_04915 from Burkholderia multivorans . These enzymes are capable of hydrolyzing a series of sugar lactones, including L-ribono-1,4-lactone .

Mode of Action

The interaction of L-ribono-1,4-lactone with its target enzymes involves the hydrolysis of the lactone . This process results in the breakdown of the lactone into its constituent parts, which can then be utilized in various biochemical processes.

Biochemical Pathways

The hydrolysis of L-ribono-1,4-lactone by enzymes from the amidohydrolase superfamily is part of a potential system of catabolism of small 1,4-lactone-5-phosphate sugars . These sugars are a potential energy source for organisms .

Result of Action

The hydrolysis of L-ribono-1,4-lactone results in the production of smaller molecules that can be used in various biochemical processes . This can contribute to the energy metabolism of organisms .

Orientations Futures

In recent years, nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their antiviral activity . The COVID-19 global pandemic, indeed, spread light on the antiviral drug Remdesivir, an adenine C -nucleoside analogue . This new attention of the medical community on Remdesivir prompts the medicinal chemists to investigate once again C -nucleosides . One of the essential building blocks to synthetize these compounds is the D- (+)-ribono-1,4-lactone .

Propriétés

IUPAC Name |

(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-HZLVTQRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-ribono-1,4-lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of L-ribono-1,4-lactone being a substrate for enzymes like Lmo2620 and Bh0225?

A1: While the specific biological role of L-ribono-1,4-lactone itself isn't detailed in the research [], its identification as a substrate for enzymes Lmo2620 and Bh0225 offers valuable insights. These enzymes belong to the amidohydrolase superfamily (AHS) and are found in bacteria like Listeria monocytogenes and Bacillus halodurans []. This discovery suggests that L-ribono-1,4-lactone, or closely related phosphorylated sugar lactones, might play a role in the metabolism of these bacteria. Further research is needed to elucidate the precise metabolic pathways involving L-ribono-1,4-lactone and the implications for the survival and virulence of these bacterial species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)